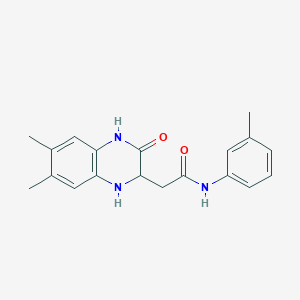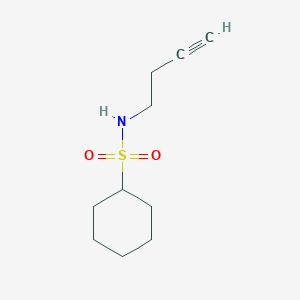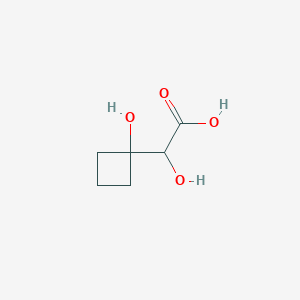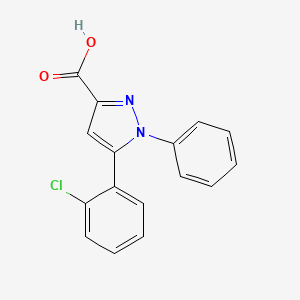
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(m-tolyl)acetamide, commonly known as DMOTA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities. DMOTA has been found to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of DMOTA is not fully understood. However, it has been suggested that DMOTA exerts its pharmacological effects by modulating various cellular pathways. For instance, DMOTA has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), by suppressing the activation of nuclear factor kappa B (NF-κB). DMOTA has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and inflammation.
Biochemical and Physiological Effects:
DMOTA has been shown to modulate various biochemical and physiological processes. It has been found to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to oxidative stress and inflammation. DMOTA has also been reported to increase the levels of endogenous antioxidants, such as glutathione and superoxide dismutase, thereby enhancing cellular defense mechanisms against oxidative damage. Moreover, DMOTA has been shown to reduce the levels of pro-inflammatory mediators, such as prostaglandin E2 (PGE2) and nitric oxide (NO), by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively.
Vorteile Und Einschränkungen Für Laborexperimente
DMOTA has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity. DMOTA has also been shown to exhibit low toxicity and good solubility in various solvents. However, DMOTA has some limitations as well. It is a relatively new compound, and its pharmacological properties are not fully understood. Moreover, DMOTA has not been extensively studied in human clinical trials, and its safety profile in humans is not known.
Zukünftige Richtungen
DMOTA has several potential future directions for research. One possible direction is to investigate its efficacy in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to explore its antitumor activity in vivo and to evaluate its potential as a chemotherapeutic agent. Moreover, DMOTA could be used as a lead compound for the development of novel derivatives with improved pharmacological properties. Finally, the safety and pharmacokinetic profile of DMOTA need to be further investigated to evaluate its potential as a drug candidate for human use.
Conclusion:
In conclusion, DMOTA is a synthetic compound that has shown promising pharmacological properties, including anti-inflammatory, analgesic, antitumor, antioxidant, and neuroprotective effects. Its mechanism of action involves the modulation of various cellular pathways, including the NF-κB and AMPK pathways. DMOTA has several advantages for lab experiments, including stability, easy synthesis, and low toxicity. However, its safety profile in humans is not known, and further research is needed to evaluate its potential as a drug candidate.
Synthesemethoden
DMOTA can be synthesized by condensing 2,3-dimethylquinoxaline-6-carboxylic acid with m-toluidine in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then acetylated with acetic anhydride to yield DMOTA. The purity of the compound can be enhanced by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
DMOTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. DMOTA has also been shown to have antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Moreover, DMOTA has been reported to possess antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-11-5-4-6-14(7-11)20-18(23)10-17-19(24)22-16-9-13(3)12(2)8-15(16)21-17/h4-9,17,21H,10H2,1-3H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIENRSPCHXKYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2619552.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one](/img/structure/B2619553.png)



![5-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2619560.png)
![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2619561.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2619562.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2619563.png)

![2-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2619566.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2619567.png)